BDP TR amine

Beschreibung

Eigenschaften

IUPAC Name |

6-[[2-[4-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]acetyl]amino]hexylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29BF2N4O2S.ClH/c29-28(30)33-21(18-22-10-14-25(34(22)28)26-6-5-17-37-26)9-13-24(33)20-7-11-23(12-8-20)36-19-27(35)32-16-4-2-1-3-15-31;/h5-14,17-18H,1-4,15-16,19,31H2,(H,32,35);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCISRRJOISYKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC=C2C3=CC=CS3)C=C4[N+]1=C(C=C4)C5=CC=C(C=C5)OCC(=O)NCCCCCC[NH3+])(F)F.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30BClF2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BDP TR Amine: A Senior Application Scientist's In-Depth Guide to a High-Performance Red Fluorophore

In the landscape of modern biological research, the precise and robust visualization of molecular processes is paramount. The selection of a fluorescent probe can be the determining factor in the success of an experiment, dictating the sensitivity, clarity, and reliability of the resulting data. Among the myriad of available fluorophores, the borondipyrromethene (BODIPY) class of dyes has emerged as a cornerstone for high-performance imaging and detection. This guide provides an in-depth technical overview of BDP TR amine, a red-emitting BODIPY dye, for researchers, scientists, and drug development professionals. Here, we will dissect its core principles, detail its applications, and provide field-proven insights into its use.

The this compound Fluorophore: Core Principles and Advantages

This compound is a fluorescent dye that belongs to the borondipyrromethene (BDP) family. The nomenclature itself provides a succinct description of its key features:

-

BDP (Borondipyrromethene): This refers to the core chemical structure of the dye. The BDP core is a rigid, bicyclic structure that imparts several advantageous photophysical properties, including high fluorescence quantum yields, sharp emission spectra, and a relative insensitivity to environmental factors like solvent polarity and pH.[1]

-

TR (Texas Red® mimic): This signifies that its spectral characteristics are analogous to the well-known Texas Red® fluorophore, with excitation and emission maxima in the red region of the visible spectrum.[2][3] This makes it a suitable alternative for instruments and filter sets already optimized for Texas Red®.

-

Amine: This denotes the presence of a primary amine group, which serves as a reactive handle for covalent attachment to a wide range of biomolecules.[4][5]

The combination of these features makes this compound a highly versatile and robust tool for fluorescently labeling proteins, nucleic acids, and other molecules of interest. Its key advantages over traditional red fluorophores include superior photostability, brighter fluorescence, and sharper emission peaks, which is particularly beneficial for reducing spectral overlap in multicolor imaging experiments.[1]

Photophysical and Chemical Properties

A thorough understanding of a fluorophore's properties is critical for experimental design and data interpretation. This compound exhibits excellent photophysical characteristics that make it a bright and reliable fluorescent probe.

| Property | Value | Source |

| Excitation Maximum (λex) | 589 nm | [4][6] |

| Emission Maximum (λem) | 616 nm | [4][6] |

| Molar Extinction Coefficient (ε) | 60,000 M⁻¹cm⁻¹ | [4][6] |

| Fluorescence Quantum Yield (Φ) | 0.9 | [4][6] |

| Molecular Formula | C₂₇H₃₀BClF₂N₄O₂S | [4] |

| Molecular Weight | 558.9 g/mol | [4] |

| Solubility | Good in DCM, DMSO, DMF | [4][6] |

The high quantum yield of 0.9 indicates that this compound is an exceptionally efficient fluorophore, converting a large fraction of absorbed photons into emitted fluorescent light. This, combined with its high molar extinction coefficient, results in a very bright fluorescent signal.

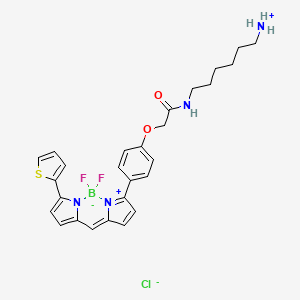

Chemical Structure of this compound

Caption: Generalized structure of this compound.

Core Application: Bioconjugation via Amine Reactivity

The primary utility of this compound in research is as a fluorescent label that can be covalently attached to biomolecules. The terminal primary amine is a versatile functional group that can react with various electrophilic groups to form stable covalent bonds.

Mechanism of Amine-Reactive Labeling

The most common strategy for labeling proteins and other biomolecules with this compound involves the reaction of its primary amine with an activated carboxyl group, such as an N-hydroxysuccinimide (NHS) ester, on the target molecule. This reaction forms a stable amide bond.

Caption: Amine-reactive labeling reaction.

Alternatively, the amine group on BDP TR can be coupled to carboxylic acids on a biomolecule using carbodiimide crosslinkers like EDC.

Detailed Protocol: Labeling a Protein with this compound

This protocol provides a general guideline for labeling a protein with an amine-reactive version of BDP TR (e.g., BDP TR NHS ester). The molar ratio of dye to protein may need to be optimized for your specific protein.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

BDP TR NHS ester (or other amine-reactive form)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 5-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as these will compete with the protein for reaction with the dye.

-

Prepare the Dye Stock Solution: Immediately before use, dissolve the BDP TR NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Labeling Reaction: a. While gently stirring the protein solution, slowly add a calculated amount of the dye stock solution. A molar ratio of 10-20 moles of dye per mole of protein is a good starting point. b. Incubate the reaction for 1 hour at room temperature, protected from light.

-

Purification: a. Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS). b. The first colored band to elute is the labeled protein. The second, slower-moving band is the free dye.

-

Determine the Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and 589 nm (for BDP TR).

Advanced Research Applications

The utility of this compound extends beyond simple labeling. Its bright and photostable fluorescence makes it an excellent choice for a variety of advanced applications.

Fluorescence Microscopy

This compound conjugates are widely used in fluorescence microscopy for visualizing the localization and dynamics of proteins and other cellular components. Its high photostability allows for long-term imaging and time-lapse experiments with minimal signal loss. Furthermore, the BODIPY scaffold has been shown to be compatible with super-resolution microscopy techniques like STORM, enabling visualization beyond the diffraction limit of light.[7][8]

Flow Cytometry

Antibodies or ligands labeled with this compound can be used in flow cytometry to identify and sort cell populations based on the expression of specific cell surface or intracellular markers. The brightness of BDP TR allows for the detection of even low-abundance targets.

Fluorescence Resonance Energy Transfer (FRET)

BDP TR can be used as a FRET partner, typically as an acceptor for green-emitting fluorophores like FITC or BDP FL. FRET is a powerful technique for studying molecular interactions, conformational changes in proteins, and enzymatic activity.

Caption: BDP TR as a FRET acceptor.

Comparative Analysis: BDP TR vs. Texas Red

While BDP TR is designed as a spectral alternative to Texas Red, it offers several key advantages.

| Feature | BDP TR | Texas Red | Advantage of BDP TR |

| Quantum Yield | High (~0.9)[4][6] | Moderate | Brighter signal |

| Photostability | High[] | Moderate | Longer imaging times, less photobleaching |

| Emission Spectrum | Narrow and symmetric | Broad | Reduced spectral crosstalk in multicolor experiments |

| Environmental Sensitivity | Low[][11] | Moderate | More stable signal in different environments |

| pH Sensitivity | Insensitive between pH 4-10[2] | Sensitive | Reliable signal across a range of buffer conditions |

Conclusion

This compound is a high-performance red fluorescent dye that offers significant advantages over traditional fluorophores like Texas Red.[12] Its exceptional brightness, photostability, and sharp spectral profile, combined with the versatility of its amine-reactive handle, make it an invaluable tool for a wide range of research applications, from basic protein labeling and fluorescence microscopy to advanced super-resolution imaging and FRET-based assays. By understanding its fundamental properties and applying the methodologies outlined in this guide, researchers can effectively leverage this compound to achieve high-quality, reproducible data in their investigations of complex biological systems.

References

- Loudet, A., & Burgess, K. (2007). BODIPY dyes and their derivatives: syntheses and spectroscopic properties. Chemical reviews, 107(11), 4891–4932.

- Kaur, G., & Singh, P. (2020). Tuning the Photophysical Properties of BODIPY Dyes and Studying Their Self-Assembly via Hydrogen Bonding. ACS Omega, 5(43), 27885–27894.

- Casey, J. R., Grinstein, S., & Orlowski, J. (2010). Sensors and regulators of intracellular pH. Nature reviews Molecular cell biology, 11(1), 50–61.

-

This compound (A270114). (n.d.). Antibodies.com. Retrieved January 16, 2026, from [Link]

-

BDP TR alkyne (A270113). (n.d.). Antibodies.com. Retrieved January 16, 2026, from [Link]

- Kim, H. J., Lee, J. H., & Kim, Y. (2017). Fluorescent Labeling of Protein Using Blue-Emitting 8-Amino-BODIPY Derivatives. Journal of Fluorescence, 27(6), 2231–2238.

- Grishin, A. D., et al. (2022). Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. International Journal of Molecular Sciences, 23(22), 14207.

- Diekmann, R., et al. (2018). Superresolution microscopy with novel BODIPY-based fluorophores. Biophysical journal, 115(8), 1635–1643.

-

Texas Red. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

-

Characteristics and Applications of Texas Red Fluorescent Dyes. (2024, August 29). Labinsights. Retrieved January 16, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Molecular Probes amine-reactive dyes—Table 1.1 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. Texas Red - Wikipedia [en.wikipedia.org]

- 4. This compound, 2183473-18-7 | BroadPharm [broadpharm.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. This compound (A270114) | Antibodies.com [antibodies.com]

- 7. Superresolution microscopy with novel BODIPY-based fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Practical Considerations for Super-Resolution Microscopy | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. lumiprobe.com [lumiprobe.com]

A Comprehensive Technical Guide to the Solubility of BDP TR Amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

BDP TR amine is a versatile fluorescent dye belonging to the borondipyrromethene (BODIPY) class, known for its bright fluorescence in the red region of the spectrum, high photostability, and a terminal amine group amenable to bioconjugation. A thorough understanding of its solubility characteristics is paramount for its effective utilization in various applications, from cellular imaging to the development of targeted therapeutic agents. This in-depth technical guide provides a comprehensive overview of the solubility of this compound in a range of common laboratory solvents. We delve into the chemical principles governing its solubility, provide qualitative and contextual solubility data, and present a detailed experimental protocol for researchers to determine solubility in their specific applications.

Introduction to this compound and the Significance of its Solubility

This compound, a derivative of the BODIPY core structure, is a highly valuable tool in biomedical research. Its fluorescence emission maximum is typically around 616 nm, making it suitable for the Texas Red (TR) channel in fluorescence microscopy. The presence of a primary amine group allows for its covalent attachment to a wide array of biomolecules, including proteins, peptides, and nucleic acids, through reactions with activated esters, isothiocyanates, and other amine-reactive functionalities.

The solubility of this compound is a critical parameter that dictates its utility in these applications. Inadequate solubility can lead to aggregation, which can quench fluorescence and lead to inaccurate experimental results. Furthermore, in the context of drug development and in vivo imaging, poor aqueous solubility can hinder bioavailability and lead to off-target effects. Therefore, a clear understanding of which solvents can effectively dissolve this compound, and at what concentrations, is essential for robust and reproducible experimental design.

Chemical Structure and its Influence on Solubility

The solubility of this compound is intrinsically linked to its molecular structure. The core of the molecule is the BODIPY (boron-dipyrromethene) framework, which is a largely nonpolar, aromatic system. This inherent hydrophobicity is the primary reason why most BODIPY dyes exhibit poor solubility in water and other polar protic solvents[1][2][3][4].

Caption: Generalized structure of this compound.

The "TR" (Texas Red-like) modification and other substituents on the BODIPY core of this compound further contribute to its overall lipophilicity. However, the terminal primary amine group introduces a site for potential protonation in acidic environments. While this protonation could theoretically increase aqueous solubility, the effect is often insufficient to overcome the hydrophobicity of the rest of the molecule, especially at neutral pH.

Solubility Profile of this compound

Based on available data from commercial suppliers and the general properties of BODIPY dyes, the following provides a qualitative and contextual guide to the solubility of this compound.

Recommended Solvents (Good Solubility)

This compound exhibits good solubility in several polar aprotic organic solvents. These solvents are effective at solvating the large, nonpolar BODIPY core while also interacting favorably with the amine functionality.

-

Dimethyl Sulfoxide (DMSO): This is a highly recommended solvent for preparing stock solutions of this compound. Its high polarity and aprotic nature make it an excellent choice for dissolving a wide range of organic molecules. A stock solution of a related compound, BDP TR methyl ester, is commercially available at a concentration of 5 mM in DMSO, suggesting that similar or higher concentrations are achievable for this compound.

-

N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is another excellent polar aprotic solvent for dissolving this compound.

-

Dichloromethane (DCM): This chlorinated solvent is also reported to be a good solvent for this compound, indicating its solubility in less polar, non-protic environments.

Solvents with Moderate to Good Solubility

-

Alcohols (Methanol, Ethanol): BODIPY dyes generally show reasonable solubility in alcohols like methanol and ethanol[5]. While not as effective as DMSO or DMF for preparing highly concentrated stock solutions, they are often used as solvents for spectroscopic measurements and in reaction mixtures.

Solvents with Poor or Limited Solubility

-

Water and Aqueous Buffers: Due to the hydrophobic nature of the BODIPY core, this compound has very poor solubility in water and neutral aqueous buffers[1][2][3][4][6]. While the terminal amine group can be protonated at low pH, this is generally insufficient to render the entire molecule water-soluble to a significant extent. For applications in aqueous environments, strategies such as the introduction of sulfonate groups or polyethylene glycol (PEG) chains are typically required to enhance the water solubility of BODIPY dyes[1][2][7].

-

Nonpolar Solvents (e.g., Hexane, Toluene): this compound is expected to have very poor solubility in nonpolar solvents. While the BODIPY core is hydrophobic, the presence of the polar amine group and other heteroatoms results in an overall molecular polarity that is not compatible with nonpolar solvents.

Summary of Solubility

| Solvent Class | Specific Solvents | Qualitative Solubility | Rationale |

| Polar Aprotic | DMSO, DMF | Good | Effective at solvating both the nonpolar core and the amine group. |

| Chlorinated | Dichloromethane (DCM) | Good | Suitable for the nonpolar character of the BODIPY core. |

| Alcohols | Methanol, Ethanol | Moderate to Good | Can solvate the molecule, but may be less effective for high concentrations compared to DMSO/DMF. |

| Aqueous | Water, PBS (pH 7.4) | Poor | The large, hydrophobic BODIPY core dominates the solubility properties. |

| Nonpolar | Hexane, Toluene | Poor | The overall polarity of the molecule is too high for these solvents. |

Experimental Protocol for Determining Solubility

For researchers requiring precise solubility data for their specific experimental conditions, the following protocol outlines a method for determining the solubility of this compound. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved dye.

Materials

-

This compound (solid)

-

Solvent of interest (e.g., DMSO, ethanol, water)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

Micropipettes

-

UV-Vis spectrophotometer

-

Cuvettes

Methodology

Caption: Experimental workflow for solubility determination.

-

Preparation of a Saturated Solution:

-

To a series of vials, add a known volume of the solvent of interest (e.g., 1 mL).

-

Add an excess amount of solid this compound to each vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully collect a known volume of the clear supernatant without disturbing the pellet.

-

-

Quantification:

-

Prepare a standard curve of this compound in the same solvent with known concentrations.

-

Measure the absorbance of the standards at the maximum absorbance wavelength (λmax) of this compound (approximately 589 nm).

-

Dilute the collected supernatant with a known factor to ensure its absorbance falls within the linear range of the standard curve.

-

Measure the absorbance of the diluted supernatant.

-

-

Calculation of Solubility:

-

Using the standard curve, determine the concentration of the diluted supernatant.

-

Multiply this concentration by the dilution factor to obtain the solubility of this compound in the chosen solvent. The result can be expressed in units such as mg/mL or molarity (M).

-

Practical Recommendations and Best Practices

-

Stock Solutions: For most applications, it is recommended to prepare a concentrated stock solution of this compound in high-quality, anhydrous DMSO (e.g., 1-10 mM). This stock solution can then be diluted into the final working buffer or solvent.

-

Storage: Solid this compound and its stock solutions in organic solvents should be stored at -20°C or lower, protected from light and moisture, to prevent degradation.

-

Aqueous Applications: When working in aqueous buffers, it is advisable to add the this compound stock solution to the buffer last, while vortexing, to minimize precipitation. The final concentration of the organic solvent (e.g., DMSO) in the aqueous solution should be kept as low as possible to avoid potential effects on biological systems.

-

Sonication: For difficult-to-dissolve samples, gentle sonication in a water bath can aid in dissolution. However, prolonged or high-power sonication should be avoided as it can potentially degrade the dye.

Conclusion

This compound is a valuable fluorescent probe with a solubility profile that reflects its chemical structure. It is readily soluble in polar aprotic solvents such as DMSO and DMF, making these ideal for preparing stock solutions. Its solubility is moderate in alcohols and poor in aqueous and nonpolar solvents. For applications requiring aqueous environments, careful consideration of the final concentration and the percentage of co-solvent is necessary to maintain its solubility and prevent aggregation. The experimental protocol provided in this guide offers a robust method for researchers to determine the precise solubility of this compound in their specific solvent systems, ensuring the reliability and reproducibility of their experimental outcomes.

References

-

K. Burgess, et al. (2008). Syntheses and spectral properties of functionalized, water-soluble BODIPY derivatives. The Journal of Organic Chemistry, 73(5), 1963–1970. [Link][7][8][9]

-

Loudet, A., & Burgess, K. (2007). BODIPY dyes and their derivatives: syntheses and spectroscopic properties. Chemical reviews, 107(11), 4891-4932. [Link]

-

Ziessel, R., Ulrich, G., & Harriman, A. (2007). The chemistry of Bodipy: a new family of fluorescent dyes for chemical sensing, photodynamic therapy and solar energy conversion. New Journal of Chemistry, 31(4), 496-501. [Link]

-

Lu, H., Mack, J., Yang, Y., & Shen, Z. (2014). Structural modification strategies for the rational design of red/NIR region BODIPY dyes. Chemical Society Reviews, 43(13), 4778-4823. [Link]

-

Kowada, T., Maeda, H., & Kikuchi, K. (2015). BODIPY-based chemical probes for bio-imaging. Chemical Society Reviews, 44(14), 4953-4972. [Link]

-

Boens, N., Leen, V., & Dehaen, W. (2012). Fluorescent indicators based on BODIPY. Chemical Society Reviews, 41(3), 1130-1172. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Water-soluble BODIPY and aza-BODIPY dyes: synthetic progress and applications [journal.hep.com.cn]

- 3. Water-soluble BODIPY dyes: a novel approach for their sustainable chemistry and applied photonics - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01295C [pubs.rsc.org]

- 4. addi.ehu.es [addi.ehu.es]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Syntheses and spectral properties of functionalized, water-soluble BODIPY derivatives. | Semantic Scholar [semanticscholar.org]

- 9. Syntheses and spectral properties of functionalized, water-soluble BODIPY derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Amine-Reactive Group of BDP TR for Bioconjugation

This guide provides a comprehensive technical overview of the amine-reactive chemistry of the BDP TR fluorophore, designed for researchers, scientists, and drug development professionals. We will delve into the core principles of its reactivity, provide actionable protocols, and offer insights to ensure successful and reproducible bioconjugation outcomes.

Introduction: The BDP TR Fluorophore and the Power of Amine-Reactive Chemistry

The BDP TR (borondipyrromethene Texas Red) fluorophore is a bright, photostable dye with excitation and emission spectra similar to Texas Red, making it a valuable tool in fluorescence microscopy, polarization assays, and other fluorescence-based applications.[1][2][3] Its utility in biological research is significantly enhanced by the ability to covalently attach it to biomolecules of interest, such as proteins, antibodies, and amine-modified oligonucleotides. This is most commonly achieved through the use of an amine-reactive derivative, the BDP TR N-hydroxysuccinimidyl (NHS) ester.[3][4] This guide will focus specifically on the chemistry and application of this amine-reactive group. While BDP TR itself can be synthesized with a free amine (BDP TR amine) for reaction with electrophiles, the amine-reactive version is designed to react with nucleophilic primary amines on target biomolecules.[5][6][7]

The Amine-Reactive Group: BDP TR N-Hydroxysuccinimidyl (NHS) Ester

The most prevalent and effective amine-reactive group employed with the BDP TR fluorophore is the N-hydroxysuccinimidyl (NHS) ester.[2][3][4] The NHS ester is favored for its ability to efficiently react with primary amines to form a stable and irreversible amide bond under mild conditions.[8][9]

The Reaction Mechanism: Nucleophilic Acyl Substitution

The conjugation of a BDP TR NHS ester to a primary amine on a biomolecule proceeds via a nucleophilic acyl substitution reaction.[8][10] The key steps are as follows:

-

Nucleophilic Attack: An unprotonated primary amine from the biomolecule (e.g., the epsilon-amine of a lysine residue) acts as a nucleophile and attacks the carbonyl carbon of the NHS ester.[8]

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient and unstable tetrahedral intermediate.[8][11]

-

Collapse and Amide Bond Formation: The intermediate collapses, leading to the departure of the N-hydroxysuccinimide leaving group and the formation of a stable amide bond, covalently linking the BDP TR dye to the biomolecule.[8]

Caption: Reaction mechanism of BDP TR NHS ester with a primary amine.

The Critical Role of pH

The pH of the reaction buffer is the single most important parameter governing the success of the conjugation reaction.[8][9] It represents a trade-off between two competing factors:

-

Amine Nucleophilicity: For the primary amine to be nucleophilic, it must be in its unprotonated state (-NH₂). At acidic pH, amines are protonated (-NH₃⁺) and non-reactive. The pKa of the epsilon-amine of lysine is around 10.5, meaning that as the pH increases, a greater fraction of amines will be deprotonated and available for reaction.

-

NHS Ester Stability: The NHS ester is susceptible to hydrolysis, a competing reaction with water that inactivates the reactive group. The rate of hydrolysis increases significantly with increasing pH.[8][9][12]

Therefore, a compromise is necessary. The optimal pH for most NHS ester conjugations is between 7.5 and 8.5 .[9] This pH range provides a sufficient concentration of nucleophilic amines while minimizing the rate of NHS ester hydrolysis.

Caption: The influence of pH on BDP TR NHS ester conjugation.

Quantitative Data Summary

The following table summarizes the key spectral properties of the BDP TR fluorophore, which are essential for experimental design and data analysis.

| Property | Value | Source |

| Excitation Maximum (λex) | 589 nm | [1][4][7] |

| Emission Maximum (λem) | 616 nm | [1][7] |

| Molar Extinction Coefficient (ε) | ~60,000 cm-1M-1 | [7][13] |

| Fluorescence Quantum Yield (Φ) | ~0.9 | [1][7][14] |

| CF260 | 0.15 | [14][13] |

| CF280 | 0.19 | [14][13] |

Note: CF260 and CF280 are correction factors used to account for the dye's absorbance at 260 nm and 280 nm, respectively, when determining the degree of labeling.

Experimental Protocol: Conjugation of BDP TR NHS Ester to a Protein

This protocol provides a general guideline for labeling a protein with a BDP TR NHS ester. Optimization may be required for specific proteins and applications.

Materials and Reagents

-

Protein of interest (1-10 mg/mL)

-

BDP TR NHS ester

-

Amine-free Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3. Crucially, avoid buffers containing primary amines such as Tris or glycine. [15]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Purification system (e.g., size-exclusion chromatography column, dialysis cassette)

Step-by-Step Methodology

-

Prepare the Protein Solution:

-

Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.

-

If the protein is in a buffer containing primary amines, it must be exchanged into the reaction buffer via dialysis or buffer exchange chromatography.[15]

-

-

Prepare the BDP TR NHS Ester Stock Solution:

-

Immediately before use, dissolve the BDP TR NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.[15]

-

-

Perform the Conjugation Reaction:

-

While gently vortexing the protein solution, add the BDP TR NHS ester stock solution dropwise. A common starting point is a 10- to 20-fold molar excess of the NHS ester to the protein.

-

The final concentration of the organic solvent (DMF or DMSO) should be kept below 10% to minimize protein denaturation.[8]

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2 hours to overnight. The incubation time may require optimization.

-

-

Quench the Reaction:

-

Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.

-

Incubate for 30 minutes at room temperature.

-

-

Purify the Conjugate:

-

Remove unreacted BDP TR NHS ester and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

-

Experimental Workflow Diagram

Caption: General workflow for protein conjugation with BDP TR NHS ester.

Conclusion and Best Practices

The successful use of this compound-reactive chemistry hinges on a solid understanding of the underlying principles. The BDP TR NHS ester is a powerful tool for fluorescently labeling biomolecules, enabling a wide array of applications in life sciences research. By carefully controlling the reaction pH, using fresh, high-quality reagents, and optimizing the reaction conditions for your specific biomolecule, you can achieve robust and reproducible conjugation results. Always remember that the competing hydrolysis reaction is a key factor to manage, and prompt use of the dissolved NHS ester is paramount for maintaining its reactivity.

References

-

DC Chemicals. (n.d.). BDP TR Datasheet. Retrieved from [Link]

-

DC Chemicals. (n.d.). borondipyrromethene TR NHS ester|CAS 150152-65-1. Retrieved from [Link]

-

Antibodies.com. (n.d.). This compound (A270114). Retrieved from [Link]

-

Wagner, A. M., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 30(25), 7475–7483. Retrieved from [Link]

-

ResearchGate. (n.d.). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization | Request PDF. Retrieved from [Link]

-

Mather, P. J., & Gomez, F. A. (1984). The Aminolysis Of N-Hydroxysuccinimide Esters. A Structure-Reactivity Study. The Journal of Organic Chemistry, 49(23), 4490-4495. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]

-

Stepanenko, O. V., et al. (2022). Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. International Journal of Molecular Sciences, 23(22), 14264. Retrieved from [Link]

Sources

- 1. lumiprobe.com [lumiprobe.com]

- 2. borondipyrromethene TR NHS ester|CAS 150152-65-1|DC Chemicals [dcchemicals.com]

- 3. abpbio.com [abpbio.com]

- 4. BDP TR X NHS ester, 197306-80-2 | BroadPharm [broadpharm.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. This compound, 2183473-18-7 | BroadPharm [broadpharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 11. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 12. researchgate.net [researchgate.net]

- 13. This compound (A270114) | Antibodies.com [antibodies.com]

- 14. lumiprobe.com [lumiprobe.com]

- 15. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

BDP TR Amine: A Comprehensive Technical Guide for Advanced Biomolecular Labeling

This guide provides an in-depth exploration of BDP TR amine, a versatile and robust fluorescent probe for the labeling of biomolecules. Designed for researchers, scientists, and drug development professionals, this document moves beyond standard protocols to offer field-proven insights into the effective application of this powerful fluorophore. We will delve into the core principles of this compound chemistry, provide detailed experimental workflows, and explore its utility in advanced applications, all while maintaining a strong emphasis on scientific integrity and reproducibility.

The BDP TR Core: Understanding the Foundation of a Superior Fluorophore

BDP TR is a borondipyrromethene-based dye, a class of fluorophores renowned for their exceptional photophysical properties.[1][2] Unlike traditional rhodamine dyes such as ROX, the BDP TR core structure imparts remarkable photostability and a high fluorescence quantum yield, making it an ideal choice for demanding imaging applications.[3] Its fluorescence is largely insensitive to changes in pH and solvent polarity, which translates to more reliable and reproducible data in a variety of experimental conditions.[4]

The "TR" designation signifies its spectral characteristics, which are similar to Texas Red, with an absorption maximum around 589 nm and an emission maximum around 616 nm.[5] This places it squarely in the red portion of the visible spectrum, a region often favored for biological imaging due to reduced autofluorescence from cellular components.

Key Photophysical and Chemical Properties

To facilitate informed experimental design, the essential properties of this compound are summarized below.

| Property | Value | Source(s) |

| Excitation Maximum (λ_abs_) | 589 nm | [5] |

| Emission Maximum (λ_em_) | 616 nm | [5] |

| Molar Extinction Coefficient (ε) | ~60,000 cm⁻¹M⁻¹ | [5] |

| Fluorescence Quantum Yield (Φ) | ~0.9 | [5] |

| Molecular Weight | 558.88 g/mol | [5] |

| Solubility | Good in DMSO, DMF, DCM | [5] |

| Storage | -20°C in the dark, desiccated | [5] |

The Amine-Reactive Handle: A Gateway to Biomolecular Conjugation

The defining feature of this compound is its terminal primary amine group (-NH₂). This functional group serves as a versatile nucleophile, enabling covalent attachment to a wide array of electrophilic moieties on biomolecules. This reactivity is the cornerstone of its utility as a fluorescent probe. The primary amine of BDP TR can be readily conjugated to biomolecules containing activated esters (like NHS esters), isothiocyanates, and other electrophilic groups.[6]

The Chemistry of Conjugation: A Closer Look

The most common strategy for labeling biomolecules with this compound involves its reaction with an N-hydroxysuccinimidyl (NHS) ester-activated biomolecule. This reaction proceeds via a nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen atom of the this compound attacks the carbonyl carbon of the NHS ester. This forms a stable amide bond, covalently linking the fluorophore to the target molecule.

Experimental Protocols: A Practical Guide to Labeling

The following protocols provide a detailed, step-by-step methodology for the conjugation of this compound to proteins and amine-modified oligonucleotides. These protocols are designed to be self-validating systems, with built-in quality control checkpoints.

Protein Labeling with this compound

This protocol is optimized for the labeling of proteins, such as antibodies, that have been functionalized with an amine-reactive crosslinker (e.g., an NHS ester).

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

NHS-ester activated protein of interest

-

Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS)

-

Prepare the Protein Solution: Dissolve the NHS-ester activated protein in the conjugation buffer to a final concentration of 2-10 mg/mL. Ensure the protein solution is free of any amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA), as these will compete with the this compound for reaction with the NHS ester.[7]

-

Prepare the this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Determine the Molar Excess of this compound: The optimal molar ratio of dye to protein will vary depending on the protein and the desired degree of labeling. A good starting point is a 10- to 20-fold molar excess of this compound to the protein.

-

Perform the Conjugation Reaction: While gently stirring the protein solution, slowly add the calculated volume of the this compound stock solution.

-

Incubate: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light. For sensitive proteins, the incubation can be performed at 4°C overnight.

-

Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 30 minutes at room temperature.

-

Purify the Conjugate: Separate the labeled protein from unreacted this compound and byproducts using a gel filtration column equilibrated with PBS.[8] Monitor the fractions spectrophotometrically to identify the protein-containing fractions (absorbance at 280 nm) and the dye-containing fractions (absorbance at 589 nm). The labeled protein will exhibit absorbance at both wavelengths.

Oligonucleotide Labeling

This protocol is for labeling oligonucleotides that have been synthesized with a 5' or 3' amine modification.

-

This compound

-

Anhydrous DMF or DMSO

-

NHS-ester (for activating the oligonucleotide amine)

-

Amine-modified oligonucleotide

-

Labeling Buffer: 0.1 M sodium tetraborate, pH 8.5

-

Ethanol (absolute and 70%)

-

3 M Sodium Acetate

-

Nuclease-free water

-

Purification system (e.g., HPLC or PAGE)

-

Activate the Oligonucleotide (if necessary): If the amine-modified oligonucleotide is not already activated, it can be reacted with an excess of a homobifunctional NHS ester crosslinker. This step should be performed according to the manufacturer's instructions, followed by purification to remove the excess crosslinker.

-

Prepare the Oligonucleotide Solution: Dissolve the NHS-ester activated, amine-modified oligonucleotide in the labeling buffer to a concentration of 1-5 mg/mL.

-

Prepare the this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Perform the Conjugation Reaction: Add a 20- to 50-fold molar excess of the this compound stock solution to the oligonucleotide solution.

-

Incubate: Allow the reaction to proceed for 2-4 hours at room temperature, protected from light.

-

Purify the Labeled Oligonucleotide: The labeled oligonucleotide can be purified from unreacted dye by ethanol precipitation followed by HPLC or polyacrylamide gel electrophoresis (PAGE).[8]

Comparative Analysis: this compound vs. Other Red Fluorophores

The selection of a fluorescent probe is a critical decision in experimental design. The following table provides a comparative overview of this compound and other commonly used red fluorescent dyes.

| Feature | This compound | Alexa Fluor 594 | Cy3B |

| Excitation/Emission (nm) | 589 / 616 | 590 / 617 | 558 / 572 (in DNA) |

| Quantum Yield | ~0.9 | ~0.66 | ~0.67 |

| Photostability | High | High | Moderate |

| pH Sensitivity | Low | Low | Low |

| Environmental Sensitivity | Low | Low | Moderate |

| Brightness (ε x Φ) | ~54,000 | ~59,400 | ~100,500 |

| Key Advantage | High quantum yield, good photostability | High brightness, excellent photostability | Very high brightness |

Advanced Applications: Leveraging the Strengths of this compound

The superior photophysical properties of this compound make it an excellent choice for a range of advanced fluorescence applications.

Fluorescence Polarization/Anisotropy Assays

Fluorescence polarization (FP) is a powerful technique for studying molecular interactions in solution. The relatively long fluorescence lifetime of the BODIPY core makes this compound-labeled molecules excellent probes for FP assays.[9] In an FP experiment, a fluorescently labeled molecule is excited with polarized light. The degree of polarization of the emitted light is dependent on the rotational diffusion of the molecule. When a small, fluorescently labeled molecule binds to a larger molecule, its rotational diffusion slows, resulting in an increase in the polarization of the emitted light. This principle can be used to study protein-protein, protein-nucleic acid, and protein-ligand interactions with high sensitivity.

Two-Photon Excitation (TPE) Microscopy

TPE microscopy is a powerful imaging technique that allows for deep tissue imaging with reduced phototoxicity and background fluorescence.[9] BODIPY dyes, including BDP TR, have large two-photon absorption cross-sections, making them well-suited for TPE microscopy.[10] The use of near-infrared excitation light in TPE microscopy minimizes light scattering and allows for deeper penetration into biological samples. This compound conjugates can be used to visualize cellular and subcellular structures and processes in living tissues with high resolution.

Troubleshooting Common Issues in this compound Conjugation

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Labeling Efficiency | - Inactive this compound (hydrolyzed) - Competing nucleophiles in the buffer (e.g., Tris) - Insufficient molar excess of the dye - Low protein/oligonucleotide concentration | - Prepare fresh this compound stock solution for each reaction. - Use an amine-free conjugation buffer (e.g., bicarbonate or borate). - Increase the molar excess of this compound. - Ensure the biomolecule concentration is at least 2 mg/mL.[7] |

| High Background Fluorescence | - Incomplete removal of unreacted dye | - Optimize the purification step. For size-exclusion chromatography, use a longer column or a resin with a smaller pore size. For dialysis, increase the number of buffer changes and the dialysis time. |

| Precipitation of the Conjugate | - Hydrophobicity of the BDP TR dye leading to aggregation at high degrees of labeling | - Reduce the molar excess of this compound to achieve a lower degree of labeling. - Perform the conjugation and purification in a buffer containing a non-ionic detergent (e.g., 0.01% Tween-20). |

Conclusion

This compound is a high-performance fluorescent probe that offers significant advantages for the labeling of biomolecules. Its exceptional brightness, photostability, and environmental insensitivity make it a reliable tool for a wide range of applications, from routine fluorescence microscopy to advanced techniques such as fluorescence polarization and two-photon imaging. By understanding the underlying chemistry and following optimized protocols, researchers can effectively harness the power of this compound to gain deeper insights into complex biological systems.

References

-

Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. (2022). Molecules, 27(22), 7936. Available from: [Link]

-

Fluorescent Labeling of Protein Using Blue-Emitting 8-Amino-BODIPY Derivatives. (2017). Journal of Fluorescence, 27(6), 2231–2238. Available from: [Link]

-

This compound (A270114). Antibodies.com. Available from: [Link]

-

New strategies for fluorescently labeling proteins in the study of amyloids. (2020). Current Opinion in Chemical Biology, 58, 88-96. Available from: [Link]

-

Amine-Reactive Probes. The Joseph Lab. Available from: [Link]

-

Preparation of a Trp-BODIPY fluorogenic amino acid to label peptides for enhanced live-cell fluorescence imaging. (2021). Nature Protocols, 16(11), 5243–5273. Available from: [Link]

-

A fluorescent probe based solid-state fluorophore for the detection of N2H4 and its application in environmental samples. (2022). Analytica Chimica Acta, 1202, 339668. Available from: [Link]

-

Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. (2022). Molecules, 27(22). Available from: [Link]

-

Fluorochromes Description. Available from: [Link]

Sources

- 1. cancer.iu.edu [cancer.iu.edu]

- 2. Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lumiprobe.com [lumiprobe.com]

- 4. researchgate.net [researchgate.net]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Fluorescent dye, Bodipy, Cyanine | BroadPharm [broadpharm.com]

- 7. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 8. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. lumiprobe.com [lumiprobe.com]

The Apex of Red Fluorophores: A Technical Guide to BDP TR Amine in Advanced Fluorescence Studies

Abstract

In the landscape of fluorescent probes, the quest for brighter, more stable, and highly specific reagents is perpetual. This guide provides an in-depth exploration of BDP TR amine, a borondipyrromethene (BODIPY)-based fluorophore that has emerged as a superior alternative in the red portion of the spectrum. We will dissect the fundamental advantages of the BDP TR core, provide detailed, field-proven protocols for its application in protein labeling, and offer a comparative analysis against other commonly used red fluorescent dyes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the exceptional properties of this compound to enhance the precision and reliability of their fluorescence-based assays.

The this compound Advantage: A Convergence of Photostability and Quantum Efficiency

This compound belongs to the BODIPY family of dyes, which are renowned for their exceptional photophysical properties.[1][2] The "BDP" designation refers to the borondipyrromethene core, while "TR" indicates its spectral characteristics are similar to Texas Red, emitting in the red region of the visible spectrum. The terminal primary amine group provides a versatile handle for covalent conjugation to a wide array of biomolecules.[3][4]

The core advantages of this compound stem from the rigid, bicyclic structure of the BODIPY fluorophore. This inherent rigidity minimizes non-radiative decay pathways, leading to a number of desirable characteristics for fluorescence studies:

-

Exceptional Brightness: this compound exhibits a very high fluorescence quantum yield, approaching 0.9 in many solvents.[3][4][5] This translates to brighter signals and the ability to detect low-abundance targets.

-

Superior Photostability: Compared to traditional red fluorophores like ROX (Rhodamine X), BDP TR is significantly more resistant to photobleaching.[3][6] This allows for longer imaging times and more robust data acquisition, particularly in demanding applications like time-lapse microscopy and single-molecule studies.

-

Narrow Emission Spectra: BODIPY dyes are known for their sharp, well-defined emission peaks.[1][7] This characteristic is crucial for multicolor imaging experiments, as it reduces spectral overlap (crosstalk) between different fluorescent channels, leading to cleaner, more easily quantifiable data.

-

Environmental Insensitivity: The fluorescence of the BODIPY core is largely unaffected by changes in solvent polarity and pH.[7] This ensures a more stable and reproducible signal in the diverse and often fluctuating environments of biological samples.

-

Enhanced Chemical Stability: BDP TR is notably more resistant to oxidation than rhodamine-based dyes like ROX.[3][6] This is a critical advantage for experiments involving oxidative conditions or long-term sample storage.

These intrinsic properties make this compound a powerful tool for a wide range of fluorescence applications, including fluorescence microscopy, flow cytometry, and fluorescence polarization assays.[8][9]

Quantitative Comparison: this compound vs. Other Red Fluorophores

To fully appreciate the advantages of this compound, a quantitative comparison with other commonly used red fluorescent dyes is essential. The following table summarizes key photophysical properties.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Fluorescence Quantum Yield | Relative Brightness* | Photostability |

| This compound | 589 [3][5] | 616 [3][5] | 60,000 [4][5] | 0.9 [4][5] | 54,000 | High [6] |

| ROX (Rhodamine X) | 570 | 605 | 82,000 | ~0.5 | 41,000 | Moderate |

| Texas Red-X, succinimidyl ester | 583 | 603 | 85,000 | 0.64 | 54,400 | Moderate |

| Alexa Fluor 594 | 590 | 617 | 92,000 | 0.66 | 60,720 | High |

*Relative Brightness is calculated as the product of the Molar Extinction Coefficient and the Fluorescence Quantum Yield.

As the data indicates, this compound offers a compelling combination of a high quantum yield and excellent photostability, making it an exceptionally bright and robust fluorophore for demanding fluorescence applications.

Experimental Workflow: Protein Labeling with this compound

The primary amine of this compound allows for its covalent attachment to biomolecules through various conjugation chemistries. A common application is the labeling of proteins at primary amines (the N-terminus and the ε-amino group of lysine residues) via the formation of a stable amide bond with an activated carboxyl group, such as an N-hydroxysuccinimide (NHS) ester. This section provides a detailed, self-validating protocol for this process.

Diagram of the Protein Labeling Workflow

Caption: Workflow for labeling proteins with this compound.

Detailed Protocol for Protein Labeling

This protocol is optimized for the conjugation of this compound to an antibody (IgG) but can be adapted for other proteins.

Materials:

-

Protein of interest (e.g., IgG) at a concentration of 2-10 mg/mL

-

This compound

-

Amine-reactive crosslinker (e.g., a homobifunctional NHS ester like BS3 or a carboxyl-to-amine crosslinker like EDC in combination with NHS)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3[10]

-

Purification column (e.g., size-exclusion chromatography column)

-

Quenching solution (optional): 1.5 M hydroxylamine, pH 8.5[10]

Procedure:

-

Protein Preparation:

-

This compound Solution Preparation:

-

Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[10]

-

-

Activation of a Carboxylic Acid (if necessary):

-

If you are labeling a protein with a carboxyl group that you want to react with the this compound, you will first need to activate the carboxyl group using a crosslinker like EDC and NHS. Follow the manufacturer's protocol for the specific crosslinker.

-

-

Conjugation Reaction:

-

While gently stirring the protein solution, slowly add the dissolved this compound solution. The optimal molar ratio of dye to protein will need to be determined empirically but a starting point of 10-20 moles of dye per mole of protein is recommended.

-

Incubate the reaction for 1 hour at room temperature with continuous stirring.[10]

-

-

Reaction Quenching (Optional):

-

To stop the reaction, you can add a quenching solution like hydroxylamine to a final concentration of 10-50 mM and incubate for another hour at room temperature.[10]

-

-

Purification of the Conjugate:

-

Separate the labeled protein from the unreacted dye and other reaction components using a size-exclusion chromatography column appropriate for the molecular weight of your protein.

-

-

Determination of the Degree of Labeling (DOL):

-

The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the absorption maximum of BDP TR (A₅₈₉).

-

The protein concentration can be calculated using the following formula: Protein Concentration (M) = [A₂₈₀ - (A₅₈₉ × CF₂₈₀)] / ε_protein Where:

-

The dye concentration can be calculated using the Beer-Lambert law: Dye Concentration (M) = A₅₈₉ / ε_dye Where:

-

The DOL is then calculated as: DOL = Dye Concentration / Protein Concentration

-

Causality in Protocol Design

-

pH of the Reaction Buffer: The reaction is performed at a slightly basic pH (8.3) to ensure that a significant portion of the primary amines on the protein are deprotonated and thus nucleophilic, facilitating the reaction with the electrophilic crosslinker.[11]

-

Anhydrous Solvent for Dye: this compound is dissolved in an anhydrous solvent like DMF or DMSO because the reactive groups are susceptible to hydrolysis.

-

Stirring during Reaction: Continuous stirring ensures homogenous mixing of the reactants, leading to a more uniform labeling of the protein population.

-

Purification Method: Size-exclusion chromatography is an effective method for separating the relatively large protein-dye conjugate from the small, unreacted dye molecules.

Advanced Applications and Future Directions

The exceptional properties of this compound open the door to a range of advanced fluorescence applications:

-

Single-Molecule Imaging: The high brightness and photostability of BDP TR are critical for detecting and tracking individual molecules, providing unprecedented insights into molecular dynamics and interactions.

-

Förster Resonance Energy Transfer (FRET): The well-defined spectral properties of BDP TR make it an excellent FRET partner, enabling the study of molecular proximity and conformational changes in real-time.

-

Theranostics: The BODIPY core can be modified to act as a photosensitizer, generating reactive oxygen species upon light activation.[12][13][14] This opens up the possibility of using BDP TR-based probes for both imaging and photodynamic therapy.

Conclusion

This compound represents a significant advancement in fluorescent probe technology. Its superior brightness, photostability, and chemical robustness make it an invaluable tool for researchers seeking to push the boundaries of fluorescence-based research. By understanding the core principles of this exceptional fluorophore and employing optimized protocols, scientists can achieve more precise, reliable, and informative results in their experimental endeavors.

References

-

Kashina, E. et al. (2025). BODIPY Conjugates as Functional Compounds for Medical Diagnostics and Treatment. Molecules. [Link]

-

Kashina, E. et al. BODIPY Conjugates as Functional Compounds for Medical Diagnostics and Treatment. Preprints.org. [Link]

-

Antibodies.com. This compound (A270114). [Link]

-

MDPI. BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications. [Link]

-

Encyclopedia.pub. BODIPY-Based Molecules for Biomedical Applications. [Link]

-

Creative Biostructure. BODIPY Dyes for Cell Tracking: Precise and Stable Fluorescent Labeling. [Link]

-

Antibodies.com. BDP TR alkyne (A270113). [Link]

-

National Institutes of Health. Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. [Link]

-

ResearchGate. (A) structure of amine derivatives of BDP and rosamine. Electron... [Link]

-

ResearchGate. Photochemical Properties and Stability of BODIPY Dyes. [Link]

-

ACS Publications. BODIPY Dyes and Their Derivatives: Syntheses and Spectroscopic Properties. [Link]

-

Springer. Fluorescent Labeling of Protein Using Blue-Emitting 8-Amino-BODIPY Derivatives. [Link]

-

National Institutes of Health. Synthesis and Properties of BODIPY Appended Tetraphenylethylene Scaffolds as Photoactive Arrays. [Link]

-

PubMed. Preparation of a Trp-BODIPY fluorogenic amino acid to label peptides for enhanced live-cell fluorescence imaging. [Link]

-

MDPI. Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. [Link]

-

National Institutes of Health. BODIPY-Based Molecules for Biomedical Applications. [Link]

-

Joseph Lab. Amine-Reactive Probes. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. This compound (A270114) | Antibodies.com [antibodies.com]

- 5. This compound, 2183473-18-7 | BroadPharm [broadpharm.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 12. BODIPY Conjugates as Functional Compounds for Medical Diagnostics and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BODIPY-Based Molecules for Biomedical Applications | Encyclopedia MDPI [encyclopedia.pub]

- 14. BODIPY-Based Molecules for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to Primary Amine Labeling with BDP TR Fluorophore

January 16, 2026

Introduction: Navigating the Chemistry of BDP TR for Amine Labeling

The borondipyrromethene (BODIPY) family of fluorophores has become an indispensable tool in biological research and drug development, prized for their exceptional photophysical properties.[1][2] Among these, BDP TR (Boron-Dipyrromethene Texas Red) stands out as a bright, red fluorescent dye with remarkable photostability and a high fluorescence quantum yield, making it an excellent alternative to traditional fluorophores like Texas Red and ROX.[3][4] Its fluorescence is notably stable across various solvent polarities and pH levels, ensuring reproducible results in a wide range of experimental conditions.[1][4]

A common point of confusion arises from the nomenclature of BDP TR derivatives. The topic "BDP TR amine for labeling primary amines" suggests using a dye that possesses an amine group to label another amine. This is chemically counterintuitive for direct conjugation. In reality, This compound is a derivative where the fluorophore itself has a free amine group, making it suitable for conjugation with electrophilic reagents like activated carboxylic acids (e.g., NHS esters) or for enzymatic transamination.[5][6]

For the purpose of labeling primary amines on biomolecules such as proteins, peptides, or amine-modified oligonucleotides, the appropriate tool is an amine-reactive derivative of the BDP TR fluorophore.[7] The most widely used and efficient functional group for this task is the N-hydroxysuccinimide (NHS) ester .[4][8] Therefore, this guide will focus on the principles and protocols for using BDP TR NHS ester to covalently label primary amines, providing researchers with the technical foundation for successful bioconjugation.

While this guide centers on amine reactivity, it is noteworthy that the BDP TR core can be functionalized with a variety of reactive groups to target other moieties, including maleimides for thiols, and azides or alkynes for "click chemistry" conjugations.[9][10][11]

Core Principles: The Mechanism of Amine-Reactive Labeling

The foundation of labeling with BDP TR NHS ester lies in the nucleophilic nature of primary amines.[7] Primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, are excellent nucleophiles at a slightly basic pH.[7][12] The NHS ester functional group on the BDP TR molecule provides a highly reactive electrophilic center.[13]

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the primary amine attacks the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, leading to the departure of the N-hydroxysuccinimide group and the formation of a highly stable amide bond between the BDP TR fluorophore and the target molecule.[13] This covalent linkage is exceptionally stable, ensuring the fluorescent probe remains attached throughout subsequent experimental manipulations.[14]

The efficiency of this reaction is highly pH-dependent. An optimal pH range of 8.3-8.5 is recommended.[8][15] Below this range, the primary amines are increasingly protonated (-NH3+), which renders them non-nucleophilic and unreactive.[8] Above this range, the NHS ester becomes susceptible to hydrolysis, where it reacts with water instead of the target amine, reducing the labeling efficiency.[8][15]

Protocol 1: Labeling of Proteins with BDP TR NHS Ester

This protocol is a general guideline for labeling proteins, such as antibodies. Optimal conditions, particularly the dye-to-protein molar ratio, may need to be determined empirically for each specific protein. [16] Materials:

-

Protein of interest (e.g., IgG antibody)

-

BDP TR NHS Ester [17][18]* Reaction Buffer: 0.1 M sodium bicarbonate or 50 mM sodium borate, pH 8.3-8.5. [15][16]Crucially, avoid buffers containing primary amines like Tris or glycine, as they will compete in the reaction. [8][16]* Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). [15]* Quenching Buffer (optional): 1 M Tris-HCl, pH 7.4 or 1 M glycine. [16]* Purification column (e.g., Sephadex G-25)

Procedure:

-

Prepare the Protein Solution:

-

Prepare the Dye Stock Solution:

-

Perform the Conjugation Reaction:

-

Calculate the volume of dye stock solution needed to achieve the desired dye:protein molar ratio. A starting point for optimization could be molar ratios of 5:1, 10:1, and 15:1. [16] * While gently stirring or vortexing the protein solution, add the calculated volume of the dye stock solution.

-

Incubate the reaction for 1 hour at room temperature, protected from light. [16]

-

-

Quench the Reaction (Optional):

Protocol 2: Purification of the Labeled Conjugate

Purification is essential to remove unconjugated "free" dye, which can interfere with downstream applications and lead to inaccurate quantification. [20]Size-exclusion chromatography (SEC), or gel filtration, is a common and effective method. [15] Procedure:

-

Prepare the SEC Column:

-

Equilibrate a size-exclusion chromatography column (e.g., a pre-packed PD-10 desalting column or equivalent) with a suitable storage buffer for your protein (e.g., PBS, pH 7.4).

-

-

Separate the Conjugate:

-

Apply the quenched reaction mixture to the top of the equilibrated column.

-

Elute the protein with the storage buffer. The larger, labeled protein will elute first as a colored band, while the smaller, unconjugated dye molecules will be retained by the resin and elute later.

-

Collect the fractions containing the colored protein conjugate.

-

Protocol 3: Characterization and Calculation of Degree of Labeling (DOL)

The Degree of Labeling (DOL), also known as the fluorophore-to-protein (F/P) ratio, is the average number of dye molecules conjugated to each protein molecule. It is a critical quality control parameter.

Procedure:

-

Measure Absorbance:

-

Measure the absorbance of the purified protein-dye conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of BDP TR, ~589 nm (A₅₈₉).

-

-

Calculate Protein Concentration:

-

The absorbance at 280 nm is a combination of the protein's absorbance and a contribution from the dye. A correction factor (CF) is needed to account for the dye's absorbance at 280 nm. The CF for BDP TR is approximately 0.19. [9] * Corrected A₂₈₀ = A₂₈₀ - (A₅₈₉ × CF)

-

Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein × path length)

-

ε_protein is the molar extinction coefficient of your protein at 280 nm.

-

-

-

Calculate Dye Concentration:

-

Dye Concentration (M) = A₅₈₉ / (ε_dye × path length)

-

ε_dye for BDP TR is ~69,000 M⁻¹cm⁻¹. [9]

-

-

-

Calculate DOL:

-

DOL = Dye Concentration (M) / Protein Concentration (M)

-

Applications in Research and Drug Development

The bright and photostable fluorescence of BDP TR makes it a versatile tool for a multitude of applications:

-

Fluorescence Microscopy: Labeled antibodies and proteins are widely used to visualize cellular structures, track protein localization, and monitor dynamic processes within living cells. [3]* Flow Cytometry: BDP TR conjugates enable clear and distinct cell sorting and analysis due to their sharp spectral properties. [3]* Förster Resonance Energy Transfer (FRET) Studies: BDP TR can serve as an effective acceptor or donor in FRET assays, which are used to study molecular interactions and conformational changes in real-time. [3]* Immunoassays: The high sensitivity of BDP TR enhances the detection limits of various immunoassay formats, including ELISA and Western blotting. []* Antibody-Drug Conjugates (ADCs): Fluorescent labeling is a key step in the characterization and quality control of ADCs, helping to determine conjugation sites and assess homogeneity. [22]

Troubleshooting Common Labeling Issues

| Problem | Potential Cause(s) | Recommended Solution(s) | Source(s) |

| Low or No Labeling | - Incorrect pH of reaction buffer.- Presence of competing amine-containing buffers (Tris, glycine).- Hydrolyzed (inactive) NHS ester dye.- Low protein concentration. | - Verify buffer pH is 8.3-8.5.- Use a non-amine buffer like bicarbonate or borate.- Prepare fresh dye solution immediately before use.- Increase protein concentration to >2 mg/mL. | [7][8][16] |

| Protein Precipitation | - Over-modification of the protein, leading to changes in solubility.- Use of a hydrophobic dye with a highly soluble protein. | - Reduce the molar excess of the labeling reagent.- Consider using a more hydrophilic variant of the dye if available. | [7][23] |

| High Background/Free Dye after Purification | - Inefficient purification method.- Non-covalent binding of dye to the protein. | - Increase column length or use a resin with a smaller pore size for better separation.- Include a mild non-ionic detergent (e.g., Tween-20) in the wash buffers if non-covalent binding is suspected. | [20] |

References

- Characterization of Fluorescently Labeled Protein with Electrospray Ionization-MS and Fluorescence Spectroscopy: How Random is Random Labeling?. (2018).

- BDP® TR maleimide. Lumiprobe.

- BDP TR alkyne (A270113). Antibodies.com.

- Amine-Based Conjugation.

- An In-Depth Technical Guide to Amine-Reactive Chemistry for Bioconjug

- Characterization of Fluorescent Proteins with Intramolecular Photostabiliz

- BDP® TR in Fluorophores. Lumiprobe.

- Bodipy TR | BDP TR. AxisPharm.

- BDP® TR DBCO. Lumiprobe.

- β-alkoxy enones for biocompatible primary amine conjug

- Bioconjug

- BDP TR azide (A270115). Antibodies.com.

- This compound (A270114). Antibodies.com.

- Spectrum [BODIPY TR].

- This compound, 2183473-18-7. BroadPharm.

- BDP TR X NHS ester, 197306-80-2. BroadPharm.

- BDP TR NHS Ester: A Technical Guide to Principles and Applications in Fluorescence-Based Research. Benchchem.

- BDP® TR amine | CAS#:2183473-18-7. Lumiprobe.

- Chemical Conjugation.

- BDP TR maleimide (A270118). Antibodies.com.

- Protein labeling in Applic

- BODIPY TR NHS Ester (Succinimidyl Ester). ABP Biosciences.

- Fluorescent labeling and modific

- BDP TR carboxylic acid, 150152-64-0. BroadPharm.

- BDP® TR carboxylic acid | CAS#:150152-64-0. Lumiprobe.

- BDP® TR NHS ester | CAS#:150152-65-1. Lumiprobe.

- borondipyrromethene TR NHS ester|CAS 150152-65-1. DC Chemicals.

- BDP® TMR NHS ester | CAS#:485397-12-4. Lumiprobe.

- BDP® TR-X-NHS ester | CAS#:197306-80-2. Lumiprobe.

- Conjugation Protocol for Amine-Reactive Dyes. Tocris Bioscience.

- Amine-Reactive Probes. Thermo Fisher Scientific.

- Fluorescent labelling of protein analysis. (2018).

- BDP TR azide. Probes / BOC Sciences.

- Fluorescent Labeling of Protein Using Blue-Emitting 8-Amino-BODIPY Deriv

- NHS ester labeling of amino biomolecules. Lumiprobe.

- Microscopy: Fluorescent Proteins (Roger Tsien). (2013). YouTube.

- Amine-Reactive Probe Labeling Protocol. Thermo Fisher Scientific - HK.

- A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIV

- Application Notes and Protocols for the Purification of BDP R6G Labeled Proteins. Benchchem.

- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.

- BDP. BroadPharm.

- BODIPY-Based Molecules for Biomedical Applic

- Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research.

- A systematic approach for the purification of fluorophore-labelled proteins via anion exchange chrom

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. BODIPY-Based Molecules for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bodipy TR | BDP TR | AxisPharm [axispharm.com]

- 4. abpbio.com [abpbio.com]

- 5. This compound, 2183473-18-7 | BroadPharm [broadpharm.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. BDP TR maleimide (A270118) | Antibodies.com [antibodies.com]

- 12. Chemical Conjugation - Creative Biolabs [creative-biolabs.com]

- 13. glenresearch.com [glenresearch.com]

- 14. Amine-Based Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. resources.tocris.com [resources.tocris.com]

- 17. BDP TR X NHS ester, 197306-80-2 | BroadPharm [broadpharm.com]

- 18. lumiprobe.com [lumiprobe.com]

- 19. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 22. β-alkoxy enones for biocompatible primary amine conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

A Technical Guide to Leveraging BDP TR Amine in Förster Resonance Energy Transfer (FRET) Applications

This guide provides an in-depth exploration of BDP TR amine, a versatile fluorophore from the borondipyrromethene class, and its strategic implementation as a component in Förster Resonance Energy Transfer (FRET) pairs. Designed for researchers, scientists, and drug development professionals, this document elucidates the core principles, practical methodologies, and critical considerations for successfully employing this compound in FRET-based assays.

Section 1: Understanding the Core Components: FRET and this compound

Förster Resonance Energy Transfer (FRET) is a powerful spectroscopic technique that allows for the detection of molecular proximity on the nanometer scale, making it an invaluable tool for studying molecular interactions.[1] The process involves the non-radiative transfer of energy from an excited state donor fluorophore to a nearby acceptor fluorophore. The efficiency of this transfer is exquisitely sensitive to the distance between the donor and acceptor, their spectral overlap, and their relative orientation.[2][3]

This compound emerges as a compelling choice for an acceptor in FRET pairs due to its robust photophysical properties. As a borondipyrromethene dye, it is engineered to operate within the ROX (Rhodamine X) channel, offering a bright and stable fluorescent signal.[4][5][6][7] A key advantage of BDP TR is its superior resistance to oxidation compared to traditional rhodamine dyes like ROX.[6][7][8] The primary amine group incorporated into its structure facilitates straightforward conjugation to biomolecules through various chemical reactions.[4][5][6]

Section 2: Photophysical Characteristics of this compound: The Foundation of FRET Pair Design

The success of any FRET experiment hinges on the careful selection of the donor and acceptor fluorophores. A thorough understanding of the photophysical properties of this compound is therefore paramount.

Spectral Properties

BDP TR exhibits a distinct absorption and emission profile in the red region of the visible spectrum. This characteristic is crucial for minimizing background fluorescence from biological samples (autofluorescence), which is typically more pronounced in the blue and green spectral regions.

| Property | Value | Source |

| Excitation Maximum (λex) | 589 nm | [4][5] |

| Emission Maximum (λem) | 616 nm | [4][5] |

| Molar Extinction Coefficient (ε) | ~60,000 - 69,000 M⁻¹cm⁻¹ | [4][5][9] |

| Fluorescence Quantum Yield (Φ) | ~0.9 | [4][5][9] |

The high molar extinction coefficient and quantum yield of BDP TR contribute to its exceptional brightness, a desirable feature for an acceptor in a FRET pair as it enhances the signal-to-noise ratio of the measurement.[2]

Stability and Environmental Sensitivity

BDP TR dyes are known for their high photostability and resistance to chemical degradation, particularly oxidation.[6][8] This robustness ensures reliable and reproducible measurements, even during prolonged imaging experiments. Furthermore, BODIPY dyes, in general, are relatively insensitive to changes in solvent polarity and pH, which adds to their versatility in various biological buffers and cellular environments.[10]

Section 3: Designing the Optimal FRET Pair with this compound as the Acceptor

The selection of a suitable donor fluorophore to pair with this compound is a critical step that directly impacts the efficiency and sensitivity of the FRET assay.

Key Considerations for Donor Selection:

-

Spectral Overlap: The fundamental requirement for FRET is a significant overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor.[2][3] The extent of this overlap is quantified by the spectral overlap integral (J(λ)). A larger J(λ) value leads to a more efficient energy transfer.

-